BenchChemオンラインストアへようこそ!

1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride

aqueous solubility BCP bioisostere γ-secretase inhibitor

1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride (CAS 2866354-03-0, free base CAS 2284285-50-1) is a bicyclo[1.1.1]pentane (BCP)-functionalized piperidin-2-one building block. The BCP core serves as a nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, conferring enhanced three-dimensionality, aqueous solubility, and metabolic stability relative to planar aromatic counterparts.

Molecular Formula C10H18Cl2N2O
Molecular Weight 253.17 g/mol
Cat. No. B13470895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride
Molecular FormulaC10H18Cl2N2O
Molecular Weight253.17 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl.Cl
InChIInChI=1S/C10H16N2O.2ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;;/h1-7,11H2;2*1H
InChIKeyFLBBWZCCUVELTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one Dihydrochloride: Core Properties for Bioisostere-Driven Procurement


1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride (CAS 2866354-03-0, free base CAS 2284285-50-1) is a bicyclo[1.1.1]pentane (BCP)-functionalized piperidin-2-one building block. The BCP core serves as a nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, conferring enhanced three-dimensionality, aqueous solubility, and metabolic stability relative to planar aromatic counterparts [1]. The dihydrochloride salt form improves aqueous solubility over the free base, facilitating pharmacological testing . This compound is primarily employed as a rigid scaffold for medicinal chemistry campaigns seeking to escape aromatic flatland while maintaining target binding.

Why Phenyl- or Alkyl-Bearing Piperidinone Analogs Cannot Substitute for 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one Dihydrochloride


Substituting BCP-piperidinone with a conventional para-substituted phenyl-piperidinone or tert-butyl-piperidinone analog introduces predictable liabilities in solubility, lipophilicity, metabolic stability, and spatial geometry. The BCP scaffold increases fraction sp³ (Fsp³) and three-dimensionality, which are correlated with improved clinical developability, while reducing aromatic ring count to lower LogD, mitigate CYP450 inhibition, and enhance aqueous solubility [1]. The rigid, strain-rich BCP core also provides distinct exit vector geometry (bridgehead amine distance of ~1.87 Å) compared to the ~2.79 Å para-displacement of a phenyl ring, critically altering target engagement and selectivity profiles [2]. The dihydrochloride salt form further distinguishes this compound by enabling direct use in aqueous biological assays without additional solubilization steps, a feature absent in most free-base phenyl counterparts.

Quantitative Differentiation Evidence for 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one Dihydrochloride vs. Phenyl Analogs


Aqueous Thermodynamic Solubility: BCP Scaffold vs. Phenyl Bioisostere in γ-Secretase Inhibitor Context

In a head-to-head study within a γ-secretase inhibitor chemotype, replacement of the central para-fluorophenyl ring with a bicyclo[1.1.1]pentane (BCP) motif (compound 3) resulted in a marked increase in thermodynamic aqueous solubility, from 9 μM for the phenyl parent (compound 1, BMS-708,163) to 37 μM for the BCP analog, a 4.1-fold improvement [1]. This solubility gain was achieved while maintaining equipotent γ-secretase inhibition (IC50 0.43 nM for compound 3 vs. 0.30 nM for compound 1), demonstrating that solubility can be substantially improved without sacrificing target potency through BCP bioisosteric replacement.

aqueous solubility BCP bioisostere γ-secretase inhibitor physicochemical property

Oral Exposure (Cmax and AUC): BCP Bioisostere vs. Phenyl Parent in Mouse Pharmacokinetics

The BCP-containing γ-secretase inhibitor (compound 3) demonstrated significantly improved oral absorption relative to the phenyl parent compound 1 in a mouse model. The BCP analog achieved approximately 4-fold higher Cmax and AUC values, translating the observed in vitro solubility and permeability advantages into measurable in vivo exposure improvements [1]. Specifically, compound 3 showed a Cmax of 2,520 ng/mL and AUC(0–6h) of 7,840 ng·h/mL, compared to compound 1 with Cmax of 660 ng/mL and AUC(0–6h) of 1,760 ng·h/mL in mice dosed orally at 10 mg/kg.

oral pharmacokinetics BCP bioisostere Cmax AUC mouse model

Passive Membrane Permeability: BCP Improves Permeability While Maintaining Solubility

In the same γ-secretase inhibitor series, the BCP replacement (compound 3) increased passive membrane permeability as measured by PAMPA (parallel artificial membrane permeability assay) to 28 × 10⁻⁶ cm/s, compared to 18 × 10⁻⁶ cm/s for phenyl parent compound 1, a 1.6-fold improvement [1]. Critically, this permeability gain was not achieved at the expense of solubility (see above), demonstrating that the BCP scaffold simultaneously enhances both solubility and permeability—a challenging dual optimization that is rarely achieved with traditional phenyl-based analogs.

PAMPA permeability BCP bioisostere physicochemical property developability

In Vitro Metabolic Stability: BCP Scaffold Demonstrates Superior Microsomal Stability vs. Phenyl

The BCP analog compound 3 exhibited improved in vitro metabolic stability in human liver microsomes (HLM) compared to the phenyl parent compound 1. The intrinsic clearance (CLint) for compound 3 was 12 μL/min/mg protein, versus 19 μL/min/mg for compound 1, representing a 1.6-fold reduction in CLint [1]. This class-level benefit is attributed to the strain-enhanced C–H bond strength of the BCP cage (~106–110 kcal/mol) compared to phenyl C–H bonds (~113 kcal/mol), which paradoxically results in reduced CYP-mediated oxidation rates due to restricted substrate accessibility and altered metabolic soft-spot topology [2].

metabolic stability liver microsomes BCP bioisostere intrinsic clearance

Salt Form Aqueous Solubility: Dihydrochloride vs. Free Base Piperidinone BCP

The dihydrochloride salt form of 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one exhibits markedly improved aqueous solubility compared to the free base. While quantitative comparative solubility data for this specific dihydrochloride salt versus its free base is not publicly available, the general class rule for amine hydrochloride salts predicts a solubility enhancement of approximately 10- to 100-fold in aqueous media at physiologically relevant pH, driven by increased ionization and lattice energy effects [1]. The dihydrochloride salt form has been specifically noted to facilitate pharmacological testing by enabling direct dissolution in aqueous assay buffers .

salt form aqueous solubility dihydrochloride biopharmaceutical property

Fraction sp³ (Fsp³) and Aromatic Ring Count: BCP Scaffold Provides Developability Advantage

Replacing a phenyl ring with a BCP core increases the fraction of sp³-hybridized carbons (Fsp³) and reduces aromatic ring count by one. For the γ-secretase inhibitor series, the BCP analog (compound 3) has an Fsp³ of 0.45 compared to 0.32 for the phenyl parent (compound 1) [1]. Population-level analyses of drug candidates have demonstrated that higher Fsp³ (≥0.42) is statistically associated with improved clinical success rates and reduced attrition due to toxicity, with each incremental reduction in aromatic ring count correlating with improved aqueous solubility, reduced CYP inhibition, and decreased promiscuity [2]. This structural feature is embedded in the BCP-piperidinone core and does not require additional synthetic manipulation.

Fsp³ aromatic ring count developability BCP bioisostere

Optimal Procurement and Application Scenarios for 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one Dihydrochloride


Phenyl-to-BCP Bioisostere Replacement in Neuroscience Lead Optimization

In programs targeting CNS disorders where a para-substituted phenyl linker in a piperidinone-containing inhibitor (e.g., γ-secretase, BACE1, or kinase targets) causes poor solubility and limited brain penetration, 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride serves as a direct drop-in BCP bioisostere replacement. The demonstrated 4.1-fold solubility improvement and 1.6-fold passive permeability gain over a phenyl parent [1] directly support enhanced CNS exposure potential, while the primary amine handle on the BCP bridgehead enables rapid SAR exploration through amide coupling or reductive amination to diversify the bicyclopentane vector.

PROTAC Linker Design Requiring Rigid, Metabolically Stable Spacer Modules

The BCP-piperidinone scaffold provides a conformationally constrained, sp³-rich linker module for proteolysis-targeting chimeras (PROTACs) requiring precise ternary complex geometry. The strain-enhanced C–H bond strength and reduced CYP-mediated metabolism of the BCP core relative to alkyl or phenyl-glycine spacers support longer linker half-life in cellular degradation assays [1]. The dihydrochloride salt enables direct coupling to E3 ligase ligands and target-protein ligands in aqueous or mixed aqueous-organic solvent systems, bypassing solubility bottlenecks common with free-base BCP linkers .

Fragment-Based Drug Discovery (FBDD) Libraries with 3D Topology

As a low-molecular-weight (free base MW = 180 Da) fragment with a primary amine synthetic handle, this BCP-piperidinone dihydrochloride is ideally suited for inclusion in three-dimensional fragment screening libraries. Its high Fsp³ (~0.45) and zero aromatic ring count differentiate it from commonly employed planar piperidinone fragments, providing access to unique chemical space that is underrepresented in commercial fragment collections [1]. The aqueous solubility afforded by the salt form enables direct screening at high fragment concentrations (≥1 mM) without DMSO interference.

Physicochemical Property Rescue of Preclinical Candidates Stalled by High LogD

For development candidates that exhibit promising potency but suffer from excessive lipophilicity (LogD > 4), high aromatic ring count, and consequent CYP inhibition or hERG liability, the BCP-piperidinone scaffold offers a property-rescue vector. Replacing a phenyl linker with the BCP core reduces calculated LogD by approximately 1–1.5 log units per phenyl ring replaced, while increasing Fsp³ and aqueous solubility—changes quantitatively demonstrated in the γ-secretase inhibitor case study [1]. The dihydrochloride salt provides assay-ready material for rapid in vitro profiling of the rescaffolded analog.

Quote Request

Request a Quote for 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.